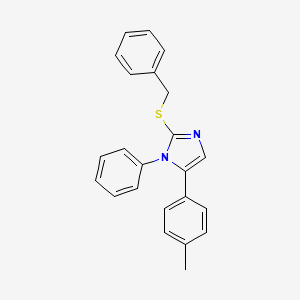

2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole

Descripción

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2S/c1-18-12-14-20(15-13-18)22-16-24-23(25(22)21-10-6-3-7-11-21)26-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKVQBRABBGSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylthiol with a suitable imidazole precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reaction, using continuous flow reactors, and employing catalysts to enhance yield and purity. The choice of solvents and purification techniques is also crucial in industrial settings to ensure cost-effectiveness and environmental compliance.

Análisis De Reacciones Químicas

Types of Reactions

2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and p-tolyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified imidazole derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl and p-tolyl rings.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, as promising anticancer agents. A notable investigation involved the synthesis of various imidazole derivatives and their evaluation against renal cell carcinoma (RCC) cell lines. The findings indicated that certain substitutions on the imidazole ring significantly enhanced cytotoxicity, with specific compounds demonstrating low micromolar IC50 values, making them candidates for further development in cancer therapy .

Case Study: Synthesis and Evaluation

In a study focused on imidazolylpyrrolone-based small molecules, compounds were synthesized and screened for their anticancer properties. The presence of a p-tolyl group in the imidazole structure was found to be crucial for activity against RCC cell lines. The study's results showed that modifications to the substituents on the imidazole ring could lead to significant improvements in anticancer efficacy .

Catalytic Applications

The compound has also been utilized as a catalyst in various synthetic reactions. For example, it has been involved in one-pot multicomponent reactions leading to the synthesis of trisubstituted imidazoles. This method demonstrated high yields and efficiency, showcasing the compound's utility in organic synthesis .

Table 1: Summary of Synthetic Reactions Involving this compound

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The imidazole core allows for regioselective substitutions, which significantly influence electronic and steric properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Positions and Key Properties

Key Observations:

- Electronic Effects : The benzylthio group (C2) in the target compound donates electron density via sulfur, enhancing nucleophilicity. In contrast, analogs with bromine (e.g., 3-bromophenyl in ) exhibit electron-withdrawing effects, altering reactivity.

- Hydrophobicity : The p-tolyl group (C5) increases hydrophobicity compared to phenyl or benzo[dioxolyl] substituents ().

- Synthetic Yields : Yields vary based on substituent complexity. For example, fused dioxolane derivatives () achieve 82% yield, while brominated analogs () yield 77%.

Spectral and Structural Characterization

Table 2: NMR and HRMS Data Comparison

Key Observations:

Functional Implications

- Drug Design : The benzylthio group may enhance binding to metalloenzymes (e.g., via sulfur-metal interactions). Comparatively, fluorinated analogs () could improve metabolic stability.

- Material Science : The p-tolyl group’s hydrophobicity may aid in crystal engineering, as seen in high-melting-point derivatives (e.g., >300°C in ).

Actividad Biológica

2-(Benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique structural features. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The chemical formula for this compound is . The synthesis typically involves the reaction of benzyl mercaptan with an appropriate imidazole precursor under specific conditions, often using organic solvents such as ethanol or methanol at elevated temperatures. This multi-step process may include:

- Formation of the Imidazole Ring : Utilizing methods such as the Debus-Radziszewski synthesis.

- Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach benzyl and p-tolyl groups.

Antimicrobial Properties

Research indicates that compounds containing the imidazole structure exhibit significant antimicrobial activity. For instance, studies have shown that this compound can inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. In vitro tests demonstrated effective inhibition against various strains of bacteria, suggesting potential applications in treating infections.

Anticancer Effects

The compound has been evaluated for its anticancer properties through various studies. Notably, it has shown promising results against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism of action may involve:

- Induction of Apoptosis : Evidence suggests that this compound activates apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells exhibit cell cycle arrest at sub-G1 phase.

The IC50 values for cytotoxicity against these cell lines were found to be significantly lower than those of conventional chemotherapeutics, indicating higher potency.

Anti-inflammatory Activity

Preliminary studies have also suggested that this compound possesses anti-inflammatory properties. This activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Signaling Pathway Modulation : It potentially modulates pathways related to apoptosis and inflammation, enhancing its therapeutic effects.

Comparison with Similar Compounds

When compared with other imidazole derivatives, such as 2-(benzylthio)-1H-imidazole and 5-(p-tolyl)-1H-imidazole, the presence of both benzylthio and p-tolyl groups in this compound contributes to its enhanced biological activities. The unique combination of substituents allows for greater interaction with biological targets, leading to improved efficacy.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains benzylthio and p-tolyl groups | Antimicrobial, Anticancer |

| 2-(Benzylthio)-1H-imidazole | Lacks p-tolyl group | Moderate antimicrobial activity |

| 5-(p-Tolyl)-1H-imidazole | Lacks benzylthio group | Limited biological activity |

Case Studies and Research Findings

Recent studies have focused on optimizing the structure of imidazole derivatives to enhance their biological activities. For example:

- A study reported the synthesis of a series of derivatives based on imidazole cores that exhibited strong α-glucosidase inhibition, indicating potential for diabetes management .

- Another investigation highlighted the cytotoxic effects of related compounds against various cancer cell lines, emphasizing the importance of structural modifications in improving therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-(benzylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole, and how do reaction conditions affect yields?

- Methodology : A common approach involves multi-step condensation reactions. For example, substituted indole intermediates (e.g., 5-substituted-1H-indoles) can be synthesized via acid-catalyzed cyclization (e.g., p-TSA in DMF at 100°C) followed by thioetherification using benzylthiol derivatives. Yields typically range from 83–88% under optimized conditions, with purity confirmed by TLC (Rf values ~0.76–0.77 in hexane:ethyl acetate) .

- Data Analysis : Variations in solvent polarity (DMF vs. DCM) and temperature (reflux vs. room temperature) significantly impact reaction kinetics and byproduct formation. For instance, higher temperatures (100°C) enhance cyclization efficiency but may reduce regioselectivity in tautomeric mixtures .

Q. How can spectroscopic techniques (NMR, IR, HRMS) distinguish structural isomers or tautomers of this compound?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons in the benzylthio group appear as distinct multiplets (δ 7.15–7.47 ppm), while the p-tolyl methyl group resonates as a singlet (δ ~2.35 ppm). Tautomeric mixtures (e.g., 5- vs. 6-substituted isomers) show split signals in DMSO-d6 due to slow exchange .

- HRMS : Exact mass analysis (e.g., m/z 208.10 for C14H12N2) confirms molecular formula integrity, while fragmentation patterns differentiate substituent positions .

Q. What computational methods are suitable for optimizing the geometry of this compound?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets is widely used to calculate ground-state geometries. Vibrational frequencies (IR) and HOMO-LUMO gaps (~5.2 eV) are validated against experimental data to confirm stability .

- Limitations : Basis set selection (e.g., 6-31G* vs. 6-311++G**) affects accuracy in predicting sulfur-containing moieties’ electronic environments .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve disorder in the benzylthio substituent?

- Methodology : SHELXL employs least-squares refinement with anisotropic displacement parameters to model rotational disorder in the benzylthio group. For example, partial occupancy (e.g., 0.94:0.06 ratio) is assigned to overlapping sulfur positions in the unit cell .

- Case Study : In 5-chloro-2-(thiophen-2-yl)-1H-benzimidazole derivatives, disorder was resolved using twin refinement (TWIN/BASF commands), improving R-factor convergence from 0.12 to 0.08 .

Q. What strategies mitigate tautomerism-induced ambiguity in biological activity studies?

- Methodology :

- Chromatography : Reverse-phase HPLC with C18 columns separates tautomers (e.g., 5- vs. 6-methoxy isomers) using gradient elution (acetonitrile:water, 60:40 → 80:20) .

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinities of individual tautomers. For example, tautomer 2a (IC50 = 4.6 nM for TRPV1) showed higher activity than 2a’ due to improved hydrophobic interactions .

Q. How do electronic effects of substituents (e.g., p-tolyl vs. 4-fluorophenyl) modulate EGFR inhibition?

- Methodology :

- SAR Analysis : Substituents with electron-donating groups (e.g., -CH3 on p-tolyl) enhance π-π stacking with EGFR’s hydrophobic pocket (ΔG = −9.2 kcal/mol), while electron-withdrawing groups (e.g., -F) reduce binding due to steric clashes .

- ADMET Prediction : SwissADME predicts p-tolyl derivatives have better BBB permeability (QED = 0.62) but higher hepatotoxicity risk (CYP2D6 inhibition) compared to 4-fluorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.